molecular formula C21H22N4O3S B2466028 BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 361477-86-3

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2466028
CAS No.: 361477-86-3
M. Wt: 410.49
InChI Key: LACSRWAGKGRVDZ-UHFFFAOYSA-N
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Description

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the amino, cyano, and ethoxyphenyl groups via substitution reactions. The final step involves the attachment of the butyl group through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups.

Scientific Research Applications

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and as a potential inhibitor or activator of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
  • BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE

Uniqueness

The uniqueness of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and functionality.

Properties

IUPAC Name

butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-5-10-28-18(26)13-29-21-17(12-23)19(16(11-22)20(24)25-21)14-6-8-15(9-7-14)27-4-2/h6-9H,3-5,10,13H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSRWAGKGRVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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